molecular formula C10H21NO B2770460 (2R)-2-(4-Methoxycyclohexyl)propan-1-amine CAS No. 2248171-64-2

(2R)-2-(4-Methoxycyclohexyl)propan-1-amine

Cat. No.: B2770460
CAS No.: 2248171-64-2
M. Wt: 171.284
InChI Key: UHPGZTZHXMFEEI-IDKOKCKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-Methoxycyclohexyl)propan-1-amine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane and is characterized by the presence of a methoxy group at the 4-position of the cyclohexyl ring and an amine group at the 1-position of the propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Methoxycyclohexyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxycyclohexanone.

    Reduction: The 4-methoxycyclohexanone is then reduced to 4-methoxycyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The 4-methoxycyclohexanol is subjected to amination using reagents like ammonia or primary amines in the presence of a catalyst to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Methoxycyclohexyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, potentially converting it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2R)-2-(4-Methoxycyclohexyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Methoxycyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-Hydroxycyclohexyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R)-2-(4-Methylcyclohexyl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    (2R)-2-(4-Chlorocyclohexyl)propan-1-amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(2R)-2-(4-Methoxycyclohexyl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions and may also affect the compound’s interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(2R)-2-(4-methoxycyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3/t8-,9?,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGZTZHXMFEEI-IDKOKCKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.